
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is a chiral compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and methoxy substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 3-methoxyphenyl: The starting material, 3-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromo-5-methoxyphenyl.
Formation of cyclopropylmethanamine: Cyclopropylmethanamine can be synthesized via the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) with a β-dicarbonyl compound such as malononitrile.
Coupling reaction: The final step involves coupling the brominated phenyl compound with cyclopropylmethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine substituent can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: (S)-(3-Methoxyphenyl)(cyclopropyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Organic Synthesis: The compound is used in the development of new synthetic methodologies, particularly in the formation of chiral cyclopropane derivatives.
Biological Studies: It is employed in studying the biological activity of cyclopropyl-containing compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique interactions with biological macromolecules, influencing their activity. The bromine and methoxy substituents may also play a role in modulating the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(3-Methoxyphenyl)(cyclopropyl)methanamine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
Uniqueness
(S)-(3-Bromo-5-methoxyphenyl)(cyclopropyl)methanamine is unique due to the presence of both a bromine and methoxy group on the phenyl ring, combined with a cyclopropylmethanamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
(S)-(3-bromo-5-methoxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-5-8(4-9(12)6-10)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
PHXGIUZSRBUJHI-NSHDSACASA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)[C@H](C2CC2)N)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(C2CC2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



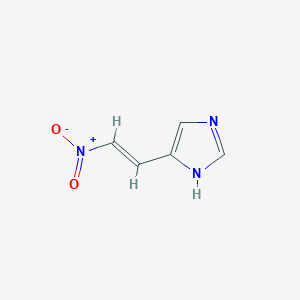
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
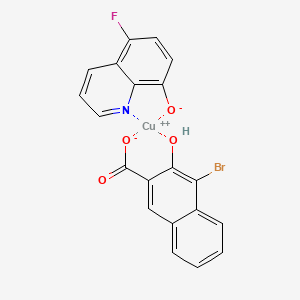
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
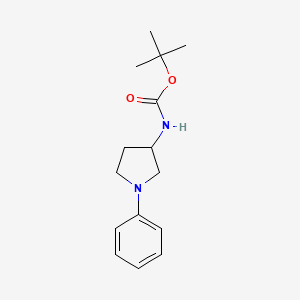
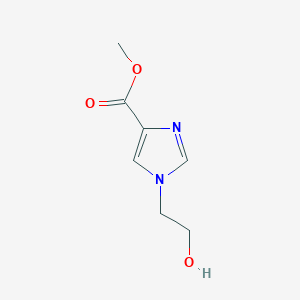

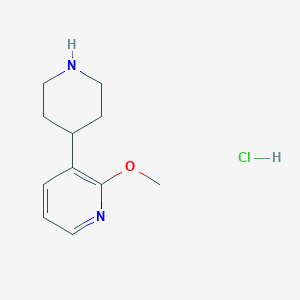
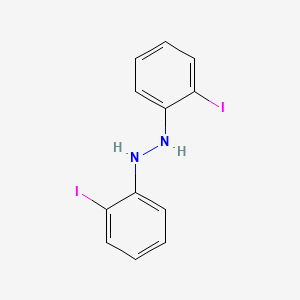
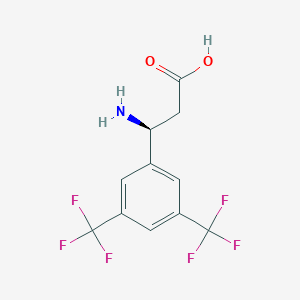
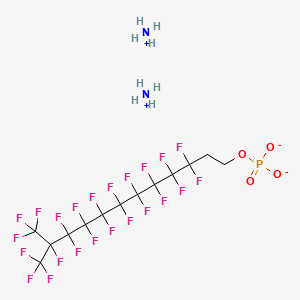
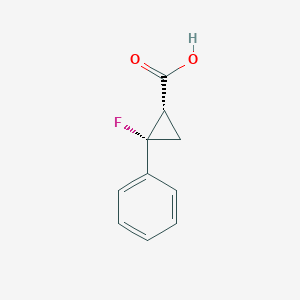
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
